3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperidinylmethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidinyl groups.
Reduction: Reduction reactions can be performed on the pyridazine ring and the carbonyl group of the oxolane moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group and the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyridazine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(15-7-10-23-12-15)21-8-5-13(6-9-21)11-24-17-4-3-16(19-20-17)14-1-2-14/h3-4,13-15H,1-2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXVHZMJAGZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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